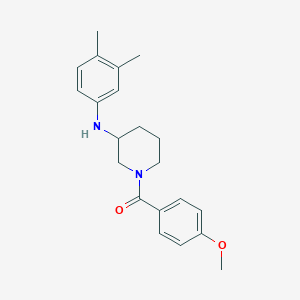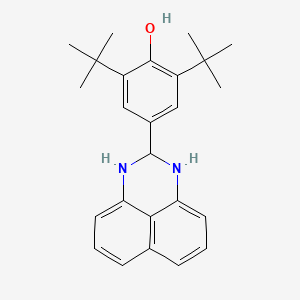![molecular formula C14H9N3O7 B4971602 5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B4971602.png)
5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its nitro and carbamoyl functional groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-aminobenzoic acid followed by the introduction of the 3-nitrophenyl group through a carbamoylation reaction. The reaction conditions often require the use of strong acids and bases, along with specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carbamoylation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The use of catalysts and optimized reaction conditions are crucial to enhance the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated benzoic acids.
科学的研究の応用
5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and carbamoyl groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. For example, it has been shown to inhibit certain chloride channels and activate G protein-coupled receptors, thereby influencing cellular signaling and inflammatory responses .
類似化合物との比較
Similar Compounds
- 5-Nitro-2-[(3-phenylpropyl)amino]benzoic acid
- 3-Carboxy-5-nitrophenylboronic acid
Uniqueness
5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid is unique due to its specific combination of nitro and carbamoyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique binding properties and a broader range of applications in scientific research and industrial processes.
特性
IUPAC Name |
5-nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7/c18-13(15-8-2-1-3-9(6-8)16(21)22)11-5-4-10(17(23)24)7-12(11)14(19)20/h1-7H,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRXQWROITWHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4971527.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B4971537.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)

![1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B4971565.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
![[1-[1-[(4-Chlorophenyl)methyl]triazole-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B4971597.png)
![methyl 4,5-dimethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4971609.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide](/img/structure/B4971616.png)
![1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol](/img/structure/B4971619.png)
![N-3-isoxazolyl-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4971622.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methylnicotinamide](/img/structure/B4971624.png)
